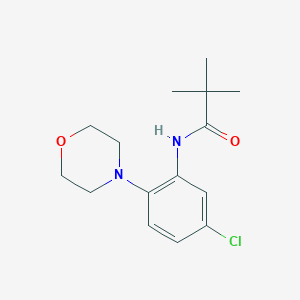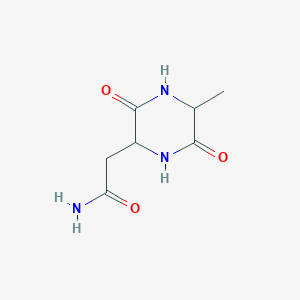
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
Wirkmechanismus
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. The compound also has immunomodulatory effects, enhancing the activity of immune cells such as T-cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of combination therapies that incorporate this compound with other agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and improve clinical outcomes. Finally, there is ongoing research into the pharmacokinetics and pharmacodynamics of this compound, which could inform optimal dosing strategies and improve the overall efficacy of the compound.
Synthesemethoden
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide involves several steps, including the reaction of 5-chloro-2-morpholin-4-ylphenylamine with 2,2-dimethylpropanoic acid chloride in the presence of a base. The resulting intermediate is then treated with morpholine and a reagent such as triethylamine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In preclinical studies, the compound has shown efficacy against various types of hematological malignancies, including B-cell lymphoma and multiple myeloma.
Eigenschaften
Molekularformel |
C15H21ClN2O2 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-10-11(16)4-5-13(12)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
LPYPCSQGKDCZSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)